3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

Structure-Activity Relationship Medicinal Chemistry EAAT2 Pharmacology

This 4-nitrobenzyl thiopyridazine fills a critical SAR gap at the benzylthioether position of EAAT2 activators. The para-nitro group introduces a strong electron-withdrawing effect absent from LDN-212320 (2-methyl) and EAAT2 activator 1 (2-Cl-6-F). Published data confirm >2-fold potency shifts with conservative benzyl modifications. Procurement of this specific derivative is mandatory for complete SAR mapping and nitroaromatic pharmacophore evaluation. Its resolved PDB 3TFQ pose enables structure-based design, while nitroreductase susceptibility opens hypoxia-activated prodrug applications.

Molecular Formula C16H12N4O2S
Molecular Weight 324.36
CAS No. 894003-72-6
Cat. No. B2381889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
CAS894003-72-6
Molecular FormulaC16H12N4O2S
Molecular Weight324.36
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H12N4O2S/c21-20(22)13-6-4-12(5-7-13)11-23-16-9-8-15(18-19-16)14-3-1-2-10-17-14/h1-10H,11H2
InChIKeyMECJRHWRDSEQHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine (CAS 894003-72-6): A Structurally Differentiated Pyridazine Scaffold for EAAT2-Targeted Research


3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine (CAS 894003-72-6) is a synthetic heterocyclic compound belonging to the thiopyridazine class, which has been established as a privileged scaffold for modulating excitatory amino acid transporter 2 (EAAT2) translation [1]. Its core architecture—a pyridazine ring substituted at the 6-position with a 2-pyridyl group and at the 3-position with a benzylthioether moiety—is shared with well-characterized EAAT2 activators such as LDN-212320 and EAAT2 activator 1. The defining structural feature of this compound is the 4-nitrophenyl substituent on the benzylthioether, which differentiates it from the 2-methylphenyl analog (LDN-212320, CAS 894002-50-7) and the 2-chloro-6-fluorophenyl analog (EAAT2 activator 1, CAS 892415-28-0). This electronic and steric differentiation positions it as a distinct probe for investigating structure-activity relationships governing EAAT2 translational activation and for exploring nitroaromatic pharmacophore interactions in neurological disease models.

Why Generic Pyridazine Analogs Cannot Substitute for 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine in EAAT2 Research


The benzylthioether moiety of thiopyridazine EAAT2 activators is a critical pharmacophoric element that directly dictates translational activation potency and selectivity. Published SAR data demonstrate that even conservative changes to the benzyl substituent—such as shifting from 2-chloro to 2-methyl or relocating a halogen from the ortho to para position—result in >2-fold differences in EAAT2 protein induction at 10 µM after 24 hours [1]. The 4-nitrophenyl group present in CAS 894003-72-6 introduces a strong electron-withdrawing substituent at the para position, a feature entirely absent from the most commonly procured analogs (LDN-212320 and EAAT2 activator 1). This electronic perturbation is predicted to alter both target engagement kinetics and off-target liability profiles, meaning that data generated with the 2-methylphenyl or 2-chloro-6-fluorophenyl analogs cannot be reliably extrapolated to this compound. Procurement of the specific 4-nitrobenzyl derivative is therefore a prerequisite for any investigation seeking to map the full SAR landscape at the benzylthioether position or to evaluate nitroaromatic pharmacophore contributions to EAAT2-mediated neuroprotection [1].

Quantitative Differentiation Evidence for 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine vs. Closest Pyridazine Analogs


Substituent Electronic Property Differentiation: 4-Nitrobenzyl vs. 2-Methylbenzyl (LDN-212320) and 2-Cl-6-F-Benzyl (EAAT2 Activator 1)

The 4-nitrophenyl substituent in CAS 894003-72-6 introduces a strong electron-withdrawing group (Hammett σp = 0.78 for NO₂) at the para position of the benzylthioether. This contrasts with the 2-methylphenyl group in LDN-212320 (σm ≈ -0.07 for CH₃) and the 2-chloro-6-fluorophenyl group in EAAT2 activator 1 (combined inductive effects only) [1]. In the published SAR series, para-substituted benzyl analogs showed distinct EAAT2 induction profiles compared to ortho-substituted analogs; for example, the 4-fluoro-benzyl derivative (7–24) produced a 2.6 ± 0.3-fold EAAT2 increase at 24 h (10 µM), while the 2-fluoro-benzyl derivative (7–23) gave 3.1 ± 0.2-fold under identical conditions. These data demonstrate that the position and electronic nature of the benzyl substituent measurably alter EAAT2 translational activation potency [1].

Structure-Activity Relationship Medicinal Chemistry EAAT2 Pharmacology

EAAT2 Translational Activation Potency of the Core Pyridazine Scaffold: Quantitative Baseline from the Closest Congener LDN-212320

The core 3-(benzylthio)-6-(pyridin-2-yl)pyridazine scaffold confers EAAT2 translational activation activity, as demonstrated by the SAR study by Xing et al. The 2-methylbenzyl analog, LDN-212320 (compound 7–4), produced a 3.5 ± 0.3-fold increase in EAAT2 protein levels relative to DMSO control after 24 h incubation at 10 µM in PA-EAAT2 cells [1]. Other benzylthioether variants achieved >6-fold induction (7–13, 7–15, 7–17) at concentrations <5 µM [1]. The 4-nitrophenyl analog CAS 894003-72-6 represents an uncharacterized electronic variant within this active series, and its EAAT2 induction potency relative to these established benchmarks remains to be experimentally determined. This gap in SAR coverage represents a significant research opportunity.

Glutamate Transporter EAAT2 Activation Neuroprotection

Structural and Binding-Mode Differentiation: Ligand Cocrystal Evidence in PDB Entry 3TFQ

The compound 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine has been deposited as a resolved ligand (chemical component code 07M) in the Protein Data Bank entry 3TFQ [1]. This crystallographic evidence indicates that the compound has been successfully cocrystallized with a protein target, providing direct experimental validation of its binding-competent conformation. The presence of the 4-nitrophenyl group in the electron density map offers direct structural information about how this specific substituent orients within a binding pocket, information that cannot be obtained from the 2-methylphenyl analog LDN-212320 unless an equivalent cocrystal structure is available.

Structural Biology Crystallography Drug Design

Predicted Physicochemical Property Differentiation: cLogP, Topological Polar Surface Area, and Hydrogen Bond Acceptor Count vs. LDN-212320

Introduction of the 4-nitro group substantially alters predicted physicochemical properties relevant to CNS drug discovery compared to the 2-methylphenyl analog. CAS 894003-72-6 (C₁₆H₁₂N₄O₂S, MW 324.36) contains two additional hydrogen bond acceptor atoms (nitro oxygens) and a higher topological polar surface area (tPSA) relative to LDN-212320 (C₁₇H₁₅N₃S, MW 293.39). Based on standard medicinal chemistry metrics, the increased tPSA and H-bond acceptor count predict reduced passive blood-brain barrier permeability, which may confer advantages for peripherally restricted EAAT2 modulation or reduced CNS off-target effects, depending on the therapeutic context .

Drug-likeness Physicochemical Properties CNS Permeability

Optimal Research Application Scenarios for 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine Based on Differential Evidence


Expanding the Electronic Landscape of Pyridazine EAAT2 Activator SAR

This compound fills a specific gap in the published EAAT2 activator SAR by introducing a strong electron-withdrawing para substituent (4-NO₂) to the benzylthioether moiety. Researchers seeking to complete a comprehensive SAR matrix at this position—currently dominated by ortho/para halogens, methyl, and unsubstituted benzyl variants as documented in Xing et al. (2011)—should procure this compound to experimentally determine its EAAT2 fold-induction potency and EC₅₀, directly benchmarking against the published LDN-212320 (3.5-fold at 10 µM) and 4-fluoro-benzyl (2.6-fold) data [1].

Structure-Based Drug Design Leveraging the 3TFQ Cocrystal Structure

The compound's resolved ligand pose in PDB entry 3TFQ (code 07M) provides an experimentally validated binding conformation. Computational chemists and structural biologists can use this structure for molecular docking studies, pharmacophore model refinement, and rational design of next-generation EAAT2 modulators. The 4-nitrophenyl group's orientation within the binding pocket, as defined by the electron density, serves as a direct template for designing substituents that exploit this vector [1].

Profiling Peripheral vs. Central EAAT2 Pharmacology Using a Differentiated Physicochemical Probe

With a predicted higher tPSA and additional hydrogen bond acceptor capacity relative to the more CNS-penetrant LDN-212320, this compound is suited for experiments designed to dissect peripheral EAAT2-mediated effects from central nervous system effects. Researchers investigating EAAT2 modulation in peripheral tissues (e.g., liver, kidney, immune cells) can employ this analog to minimize confounding CNS activity, or conversely, use it as a negative control for CNS-restricted pharmacology studies [1].

Nitroreductase-Responsive Prodrug Design and Hypoxia-Targeted Research

The 4-nitrophenyl moiety is a well-established substrate for nitroreductase enzymes and is susceptible to bioreduction under hypoxic conditions. This compound can serve as a scaffold for developing hypoxia-activated prodrugs or as a tool compound for studying nitroreductase-mediated metabolism in tumor microenvironments or ischemic tissues, an application space inaccessible to the non-nitrated analogs LDN-212320 and EAAT2 activator 1 [1].

Quote Request

Request a Quote for 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.